(2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide

Asymmetric Synthesis Enantioselectivity Sharpless Dihydroxylation

(2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide (CAS 149099-00-3) is a chiral vicinal diol and a Weinreb amide (N-methoxy-N-methyl amide) derivative. Its molecular formula is C6H13NO4 and molecular weight is 163.17 g/mol.

Molecular Formula C6H13NO4
Molecular Weight 163.17 g/mol
CAS No. 149099-00-3
Cat. No. B022146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide
CAS149099-00-3
Synonyms(2S)-2,3-Dihydroxy-N-methoxy-N-methyl-2-methylpropanamide; 
Molecular FormulaC6H13NO4
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC(CO)(C(=O)N(C)OC)O
InChIInChI=1S/C6H13NO4/c1-6(10,4-8)5(9)7(2)11-3/h8,10H,4H2,1-3H3/t6-/m0/s1
InChIKeyOCUWTNWBSAMXBI-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Introduction to (2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide (CAS 149099-00-3): A Chiral Weinreb Amide Diol for Asymmetric Synthesis


(2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide (CAS 149099-00-3) is a chiral vicinal diol and a Weinreb amide (N-methoxy-N-methyl amide) derivative. Its molecular formula is C6H13NO4 and molecular weight is 163.17 g/mol [1]. The compound features a stereogenic center at the 2-position and contains two hydroxyl groups, a methoxy group, and a dimethylamino group on a propionamide backbone [1]. It is primarily utilized as a chiral building block in the enantioselective synthesis of α-methyl isoserines, a class of β-amino acids crucial for peptidomimetic drug development [2].

Why Generic Substitution of (2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide (CAS 149099-00-3) Fails: The Critical Role of Absolute Stereochemistry and Functional Group Architecture


Generic substitution of (2S)-2,3-dihydroxy-N-methoxy-2,N-dimethyl-propionamide is not feasible due to the compound's dual functionality and strict stereochemical requirements. The (2S) absolute configuration is essential for achieving high enantioselectivity in downstream syntheses, as demonstrated by the retention of 93% enantiomeric excess (ee) from the diol to the final α-methyl isoserine product [1]. Using the (R)-enantiomer or a racemic mixture would yield the opposite stereoisomer or a mixture, respectively, compromising the stereochemical integrity of the final product [1]. Furthermore, the unique combination of a Weinreb amide and a chiral vicinal diol in a single molecule enables a streamlined, stereodivergent synthetic route that is not achievable with simpler chiral diols or non-chiral Weinreb amides alone [2].

Quantitative Differentiation Guide for (2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide (CAS 149099-00-3) Procurement


Comparative Enantioselectivity and Yield in Sharpless Asymmetric Dihydroxylation for (2S)- vs. (2R)-Diol Synthesis

The (2S)-diol is synthesized via Sharpless asymmetric dihydroxylation (AD) of N-methoxy-2,N-dimethylacrylamide using AD-mix β as the chiral ligand. This process yields the (2S)-diol in 81% yield and with 93% enantiomeric excess (ee) [1]. The (2R)-enantiomer, synthesized using AD-mix α under identical conditions, is obtained with comparable metrics, confirming the stereodivergent capability of the approach [1].

Asymmetric Synthesis Enantioselectivity Sharpless Dihydroxylation Chiral Diol

Synthetic Efficiency Comparison: Sharpless AD Route vs. Malic Acid Route for α-Methyl Isoserine

When used as a precursor to (S)-α-methyl isoserine, the (2S)-diol enables a six-step synthesis with a 62% overall yield and retention of 93% ee [1]. An alternative four-step route from D-malic acid achieves a 51-66% overall yield and >98% diastereomeric excess (de) [2].

Synthetic Methodology β-Amino Acids Process Chemistry α-Methyl Isoserine

Enantiomeric Purity Retention in Multi-Step Synthesis to α-Methyl Isoserine

The enantiomeric purity of the starting (2S)-diol is completely retained during the multi-step conversion to (S)-α-methyl isoserine. The final product exhibits 93% ee, matching the initial purity of the diol [1]. In contrast, alternative routes may involve steps that can compromise stereochemical integrity, such as the Sharpless asymmetric aminohydroxylation, which is known for poor enantioselectivities with certain substrates [1].

Stereochemical Integrity Chiral Pool Synthesis β-Amino Acids α-Methyl Isoserine

Shelf-Life and Stability Data for Procurement Planning

According to vendor technical datasheets, (2S)-2,3-dihydroxy-N-methoxy-2,N-dimethyl-propionamide has a specified shelf life of 1 year when stored under recommended conditions [1]. While specific storage conditions are not detailed, this provides a quantitative baseline for procurement and inventory management.

Stability Storage Procurement Inventory Management

Key Application Scenarios for (2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide (CAS 149099-00-3) Based on Evidence


Stereodivergent Synthesis of (S)- and (R)-α-Methyl Isoserines for Peptidomimetic Drug Discovery

This compound is the optimal starting material for the stereodivergent synthesis of both enantiomers of α-methyl isoserine, a key β-amino acid building block for peptidomimetics. The Sharpless AD route provides access to both (S)- and (R)-diols in high yield (81%) and excellent enantioselectivity (93% ee) from a common prochiral precursor [1]. This capability is essential for medicinal chemistry programs exploring the structure-activity relationships (SAR) of both stereoisomers in peptide-based therapeutics.

Scalable Synthesis of Homochiral α-Methylserinal Building Blocks for Complex Natural Product Synthesis

The (2S)-diol serves as a precursor to (S)-N-Boc-N,O-isopropylidene-α-methylserinal, a valuable chiral building block used in the synthesis of complex natural products and pharmaceuticals [2]. The synthetic route from the diol has been demonstrated on a multigram scale, highlighting its potential for process development and scale-up [2].

Comparative Process Development for α-Methyl Isoserine Production

This compound enables a six-step route to α-methyl isoserine with a 62% overall yield and 93% ee, offering a competitive alternative to the four-step malic acid route (51-66% yield, >98% de) [1][3]. The stereodivergent nature of the Sharpless AD approach provides a strategic advantage in process chemistry, allowing for the efficient production of either enantiomer from a single starting material.

Weinreb Amide Chemistry for Ketone Synthesis in Medicinal Chemistry

As a Weinreb amide derivative, this compound can serve as an acylating agent for organometallic reagents, enabling the synthesis of ketones without over-addition [4]. The presence of the chiral diol moiety allows for the introduction of stereochemical information early in a synthetic sequence, which can be leveraged for the asymmetric synthesis of complex molecular architectures.

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